1,4-Dibromo-2,5-diethoxybenzene

Descripción

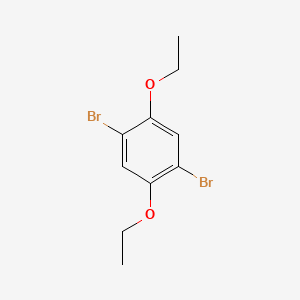

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,4-dibromo-2,5-diethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br2O2/c1-3-13-9-5-8(12)10(14-4-2)6-7(9)11/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZPWMNAQFXRCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1Br)OCC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Molecular Structure and Electronic Properties Via Advanced Spectroscopy

Vibrational Spectroscopy (FT-IR and FT-Raman) for Bond Characterization and Molecular Vibrations of 1,4-Dibromo-2,5-diethoxybenzene

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and characterizing the molecular vibrations of the title compound.

The experimental FT-IR and FT-Raman spectra of the related compound, 1,4-dibromo-2,5-dimethoxybenzene (B1296824), have been recorded over the ranges of 4000–400 cm⁻¹ and 3500–100 cm⁻¹, respectively. researchgate.net For this compound, similar characteristic vibrational modes are expected. The fundamental vibrations would include C-H stretching of the aromatic ring and the ethoxy groups, C-C stretching within the benzene (B151609) ring, C-O stretching of the ether linkage, and C-Br stretching. The ethoxy groups would introduce additional vibrations, such as the stretching and bending of the -CH2- and -CH3 groups. Overtone and combination bands, which arise from the simultaneous excitation of multiple vibrational modes, are generally observed at higher frequencies but with lower intensities and can provide further details about the molecular anharmonicity.

For the analogous compound 1,4-dibromo-2,5-dimethoxybenzene, theoretical calculations using Density Functional Theory (DFT) have been employed to predict the vibrational frequencies. researchgate.net These computational models allow for the assignment of specific vibrational modes to the observed experimental peaks. A similar comparative approach for this compound would involve optimizing its molecular geometry and calculating its harmonic vibrational frequencies using DFT. By comparing the calculated spectrum with the experimental FT-IR and FT-Raman data, a detailed and accurate assignment of the fundamental vibrational modes can be achieved, leading to a confident characterization of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of organic molecules, providing precise information about the chemical environment of individual atoms.

In the ¹H NMR spectrum of this compound, the symmetry of the molecule dictates the expected signals. The two aromatic protons are chemically equivalent and would appear as a singlet. The two ethoxy groups are also equivalent. The methylene (B1212753) protons (-OCH₂-) would produce a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) would appear as a triplet, coupling with the methylene protons. For the closely related 1,4-dibromo-2,5-dimethoxybenzene, the aromatic protons appear as a singlet at 7.09 ppm, and the methoxy (B1213986) protons give a singlet at 3.84 ppm in CDCl₃. rsc.org For the diethoxy version, the aromatic proton signal would be in a similar region, while the ethoxy signals would be characteristic, with the quartet typically appearing around 4.0 ppm and the triplet around 1.4 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H | ~7.1 | Singlet (s) |

| Methylene (-OCH₂-) | ~4.0 | Quartet (q) |

| Methyl (-CH₃) | ~1.4 | Triplet (t) |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, due to symmetry, one would expect to see four distinct signals: two for the aromatic carbons (one for the carbon bonded to bromine and one for the carbon bonded to the ethoxy group), one for the methylene carbon (-OCH₂-), and one for the methyl carbon (-CH₃). In the spectrum of 1,4-dibromo-2,5-dimethoxybenzene, signals are observed at 150.6, 117.2, 110.6, and 57.1 ppm. rsc.org The spectrum of the diethoxy compound would show analogous signals for the aromatic carbons and distinct signals for the ethoxy group's carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-Br | ~112 |

| C-O | ~150 |

| -OCH₂- | ~65 |

| -CH₃ | ~15 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathways

Mass spectrometry is used to determine the molecular weight and to study the fragmentation patterns of a compound. For this compound (C₁₀H₁₂Br₂O₂), the molecular ion peak [M]⁺ would be expected. A key feature would be the isotopic pattern of the molecular ion, which will show characteristic peaks for the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br). The fragmentation would likely involve the loss of the ethyl groups, ethoxy groups, or bromine atoms. The mass spectrum for the related 1,4-dibromo-2,5-dimethoxybenzene shows a top peak at m/z 296, corresponding to its molecular weight. nih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Description | Predicted m/z |

|---|---|---|

| [C₁₀H₁₂Br₂O₂]⁺ | Molecular Ion | 324, 326, 328 |

| [C₈H₇Br₂O]⁺ | Loss of an ethoxy radical | 279, 281, 283 |

| [C₁₀H₁₂BrO₂]⁺ | Loss of a bromine radical | 245, 247 |

Computational and Theoretical Chemistry of 1,4 Dibromo 2,5 Diethoxybenzene

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Optimization

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the geometric and electronic structures of molecules. By employing functionals like B3LYP in conjunction with appropriate basis sets, it is possible to accurately predict various molecular parameters. ugm.ac.id

Optimized Geometrical Parameters (Bond Lengths, Bond Angles, Torsion Angles)

Interactive Data Table: Representative Optimized Geometrical Parameters for a similar compound, 1,4-dibromo-2,5-dimethoxybenzene (B1296824).

| Parameter | Atom Pair/Triplet/Quad | Theoretical Value |

|---|---|---|

| Bond Length | C-Br | ~1.89 Å |

| Bond Length | C-O | ~1.36 Å |

| Bond Length | O-CH3 | ~1.43 Å |

| Bond Angle | C-C-Br | ~120° |

| Bond Angle | C-C-O | ~120° |

| Bond Angle | C-O-C | ~118° |

Note: These values are based on the closely related 1,4-dibromo-2,5-dimethoxybenzene and serve as an approximation for 1,4-dibromo-2,5-diethoxybenzene.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net In the MEP map of a molecule like this compound, the regions of negative potential, typically shown in red, are located around the electronegative oxygen and bromine atoms, indicating these as likely sites for electrophilic attack. Conversely, regions of positive potential, often depicted in blue, are associated with the hydrogen atoms of the ethoxy groups and the benzene (B151609) ring, suggesting these areas are susceptible to nucleophilic attack. researchgate.netresearchgate.net This visual representation of charge distribution is crucial for understanding intermolecular interactions. researchgate.net

Quantum Chemical Analysis of Electronic States

The electronic properties of this compound can be further elucidated through quantum chemical analyses that focus on the behavior of its electrons in various orbitals.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis for Reactivity and Optical Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and its electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the molecule's stability and its optical properties. researchgate.net A smaller HOMO-LUMO gap generally corresponds to higher chemical reactivity and a red-shift in the absorption spectrum. For this compound, the HOMO is expected to be localized on the electron-rich benzene ring and the oxygen atoms of the ethoxy groups, while the LUMO is likely distributed over the bromine atoms and the carbon framework. The energy gap can be calculated using DFT methods, and this value is critical for predicting the molecule's behavior in various chemical reactions and its potential applications in optoelectronic devices. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de This method examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. In this compound, NBO analysis can reveal significant hyperconjugative interactions, which contribute to the molecule's stability. researchgate.net Specifically, it can quantify the intramolecular charge transfer from the lone pairs of the oxygen atoms to the antibonding orbitals of the C-Br and C-C bonds. These interactions are described by second-order perturbation theory, where a larger stabilization energy (E(2)) indicates a more significant interaction. ugm.ac.iduba.ar

Interactive Data Table: Expected NBO Analysis Results for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) | σ*(C-Br) | Moderate | Hyperconjugation |

| LP (O) | σ*(C-C) | Moderate | Hyperconjugation |

Note: The E(2) values are qualitative and represent the expected strength of the interactions.

Non-Linear Optical (NLO) Properties Prediction

Theoretical calculations are also employed to predict the non-linear optical (NLO) properties of molecules. arxiv.org These properties are crucial for applications in photonics and optoelectronics. For molecules like this compound, the first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response. DFT calculations can be used to determine the components of the β tensor and the total hyperpolarizability. The presence of electron-donating ethoxy groups and electron-withdrawing bromine atoms on the benzene ring can lead to significant intramolecular charge transfer, which in turn enhances the NLO properties of the molecule. researchgate.netpnrjournal.com

Simulation of Spectroscopic Data: Vibrational Frequencies and Chemical Shifts for this compound Analogues

Computational chemistry, particularly through methods like Density Functional Theory (DFT), serves as a powerful tool for predicting and interpreting the spectroscopic properties of molecules. For analogues of this compound, such as the closely related 1,4-dibromo-2,5-dimethoxybenzene, theoretical simulations of vibrational frequencies and chemical shifts have been performed to complement experimental data. These simulations provide a deeper understanding of the molecular structure and electronic properties.

Detailed vibrational analyses for 1,4-dibromo-2,5-dimethoxybenzene have been conducted using DFT calculations. researchgate.net In these studies, the Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectra are simulated computationally and the results are compared with experimentally recorded spectra. researchgate.net The calculations are often performed using specialized software like Gaussian, and the detailed assignment of vibrational modes is achieved through Potential Energy Distribution (PED) analysis using programs such as VEDA. researchgate.net This approach allows for the precise assignment of specific vibrational frequencies to the corresponding molecular motions, such as C-H stretching, C-C aromatic ring vibrations, C-O stretching, and C-Br stretching. The agreement between the scaled theoretical wavenumbers and the experimental values is typically very good, validating the computational model. researchgate.net

Below is a representative table illustrating the types of correlations made between experimental and calculated vibrational frequencies for an analogue like 1,4-dibromo-2,5-dimethoxybenzene.

| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (DFT) (cm⁻¹) |

|---|---|---|---|

| Aromatic C-H Stretch | ~3080 | ~3080 | ~3085 |

| CH₃ Asymmetric Stretch | ~2970 | ~2972 | ~2975 |

| CH₃ Symmetric Stretch | ~2840 | ~2841 | ~2845 |

| Aromatic C=C Stretch | ~1580 | ~1582 | ~1585 |

| Aromatic C=C Stretch | ~1480 | ~1481 | ~1483 |

| C-O Asymmetric Stretch | ~1220 | - | ~1225 |

| C-O Symmetric Stretch | ~1025 | ~1026 | ~1028 |

| C-Br Stretch | ~670 | ~671 | ~675 |

Note: The data in this table are representative values based on typical findings from DFT studies on substituted benzenes and are intended for illustrative purposes.

Similarly, computational methods are employed to predict nuclear magnetic resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, often used within a DFT framework, is a standard approach for calculating the magnetic shielding tensors of nuclei, which are then converted into chemical shifts. These theoretical predictions are crucial for assigning signals in experimental ¹H and ¹³C NMR spectra. For 1,4-dibromo-2,5-dimethoxybenzene, experimental ¹H NMR data reveals characteristic signals for the aromatic protons and the methoxy (B1213986) groups. Simulations would aim to reproduce these experimental values to confirm the structural assignments.

The experimental chemical shifts serve as a benchmark for the accuracy of the computational models.

| Proton Assignment | Experimental Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity |

|---|---|---|

| Aromatic H | 7.32 | Singlet |

| Aromatic H | 7.24 | Singlet |

| Methoxy (OCH₃) H | 3.88 | Singlet |

Source: Data derived from spectroscopic analysis of 1,4-dibromo-2,5-dimethoxybenzene.

The computational and theoretical studies on close analogues like 1,4-dibromo-2,5-dimethoxybenzene provide a robust framework for understanding the spectroscopic characteristics of this compound. The established methodologies can be directly applied to predict its vibrational frequencies and chemical shifts, aiding in its synthesis, characterization, and application in materials science.

Advanced Applications and Derivatives in Functional Materials Science

Precursor in Organic Electronics and Optoelectronic Devices

1,4-Dibromo-2,5-diethoxybenzene and its analogs are foundational in creating conjugated polymers and small molecules for electronic and optoelectronic applications. researchgate.netacs.org The bromine atoms serve as versatile handles for cross-coupling reactions, enabling the construction of extended π-conjugated systems, while the diethoxy groups enhance solubility and influence the electronic properties of the resulting materials. researchgate.netacs.org

This compound is a key monomer for synthesizing soluble poly(p-phenylene) (PPP) derivatives. researchgate.net The ethoxy groups, like other alkoxy substituents, improve the processability of the typically insoluble PPP backbone, allowing for the fabrication of thin films for electronic devices. researchgate.net For instance, dialkoxy-substituted benzenes are valuable intermediates for creating soluble PPPs. researchgate.net

In a similar vein, this compound is utilized in the synthesis of thiophene-phenylene co-oligomers. researchgate.net These materials are of interest for their tunable electronic properties, which can be modulated by the ratio and arrangement of the thiophene (B33073) and phenylene units. The reactivity of the dibromo-diethoxybenzene monomer allows for its incorporation into these copolymer chains, influencing the final optoelectronic characteristics of the material. grafiati.com

The derivatives of this compound are instrumental in the development of organic semiconductors for OFETs. acs.org The performance of these devices is highly dependent on the molecular ordering and electronic coupling between molecules in the solid state. The substituents on the phenylene ring, originating from the monomer, play a crucial role in controlling these parameters. For example, the related compound 1,4-dibromo-2,5-dimethoxybenzene (B1296824) is a precursor for synthesizing molecules that can act as molecular switches and transistors. nih.govresearchgate.net

Research has shown that bent-shaped p-type small-molecule organic semiconductors can be synthesized using derivatives of 1,4-dibromo-2,5-dimethoxybenzene through reactions like Negishi cross-coupling. acs.org These materials are being explored for next-generation practical applications in electronics. acs.org

The synthesis of conjugated polymers and small molecules for OLEDs and OPVs often involves precursors like this compound. In OLEDs, the electronic properties of the emissive layer, derived from such precursors, determine the color and efficiency of the device. acs.org Similarly, in OPVs, the band gap and energy levels of the donor and acceptor materials, which can be synthesized from this bromo-compound, are critical for efficient light harvesting and charge separation. acs.orgrsc.org For instance, benzo[1,2-b:4,5-b′]dithiophene-based large-bandgap small molecules, used as a third component to enhance the efficiency of organic photovoltaics, can be synthesized from related building blocks. rsc.org

Derivatives of this compound have been investigated for their potential in molecular electronics, specifically as molecular switches and memory devices. nih.govresearchgate.net The ability to switch between different stable electronic states is a key requirement for these applications. The core structure provided by the dibromo-diethoxybenzene unit can be functionalized to create molecules that exhibit this behavior. For example, 1,4-dibromo-2,5-dimethoxybenzene is a known intermediate in the synthesis of 4-(2',5'-dimethoxy-4'-acetylthiophenyl)phenyl-nonafluorobiphenyl, a molecule designed for use in molecular switches, transistors, and memory devices. nih.govresearchgate.net

Role in Supramolecular Chemistry and Host-Guest Systems

The structural features of this compound and its derivatives make them suitable components for the construction of complex supramolecular assemblies and host-guest systems.

The interplay of intermolecular forces, such as halogen bonding (Br···Br or Br···O interactions) and π–π stacking, can guide the self-assembly of molecules derived from this compound into well-defined architectures. researchgate.net For instance, the crystal structure of 1,4-dibromo-2,5-dibutoxybenzene (B137536), an analog, reveals that molecules are connected via C—Br⋯O halogen bonds, forming a two-dimensional corrugated network. researchgate.net Such self-assembled structures are of interest for creating materials with anisotropic properties.

The following table summarizes the crystallographic data for an analog, 1,4-dibromo-2,5-dibutoxybenzene:

| Crystal Data | |

| Chemical formula | C₁₄H₂₀Br₂O₂ |

| Formula weight | 380.12 |

| Crystal system | Monoclinic |

| Space group | P2/c |

| a (Å) | 8.3685 (4) |

| b (Å) | 12.6395 (5) |

| c (Å) | 7.3734 (3) |

| β (°) | 109.969 (4) |

| Volume (ų) | 732.96 (6) |

| Z | 2 |

| Temperature (K) | 150 |

| Radiation type | Cu Kα |

| μ (mm⁻¹) | 7.22 |

| Data/restraints/parameters | 1303 / 0 / 75 |

| R factors [I > 2σ(I)] | R1 = 0.030, wR2 = 0.081 |

| R factors (all data) | R1 = 0.033, wR2 = 0.083 |

| Goodness-of-fit on F² | 1.17 |

This data is for 1,4-dibromo-2,5-dibutoxybenzene, an analog of the title compound. researchgate.net

Furthermore, derivatives of this compound can be incorporated into more complex self-assembling systems like molecular trees. These molecules, which consist of a rigid conjugated rod and flexible dendritic headgroups, can self-assemble into diverse nanostructures such as lamellae, discrete bundles, and even hollow nanocapsules in solution. msleelab.org

Covalent Organic Framework (COF) Synthesis Precursor

This compound is a key starting material for the synthesis of monomers used in the construction of Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous polymers with ordered structures and high surface areas, making them promising for applications in gas storage, separation, and catalysis.

The synthesis of this compound itself can be achieved by reacting 2,5-dibromo-hydroquinone with iodoethane (B44018) in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF). google.com

This compound serves as a precursor to functionalized monomers necessary for COF assembly. For instance, it can be converted into 2,5-diethoxybenzene-1,4-dicarbohydrazide. This carbohydrazide (B1668358) derivative is then reacted with aldehydes, such as 1,3,5-triformylbenzene, to form hydrazone-linked COFs. nih.govossila.com A notable example is the synthesis of COF-42, which is recognized for its chemical stability. ossila.com

The general synthetic pathway from this compound to a COF monomer and subsequently to the framework is outlined in the table below.

Table 1: Synthetic Pathway to a Hydrazone-Linked COF

| Step | Reactants | Product | Purpose |

| 1 | This compound, Reagents for carboxylation/hydrazinolysis | 2,5-Diethoxybenzene-1,4-dicarbohydrazide | Formation of the hydrazide monomer |

| 2 | 2,5-Diethoxybenzene-1,4-dicarbohydrazide, 1,3,5-Triformylbenzene | Hydrazone-linked Covalent Organic Framework (e.g., COF-42) | Assembly of the porous crystalline framework |

The resulting COFs, which incorporate the 2,5-diethoxybenzene moiety, have been investigated for applications such as photocatalytic hydrogen evolution and CO2 capture. ossila.com

Intermediate in Complex Organic Molecule Synthesis

The presence of two reactive bromine atoms makes this compound a versatile intermediate for the synthesis of more elaborate organic structures through various cross-coupling reactions.

Pathways to Substituted Naphthols and Anthracenols

While direct synthesis of naphthols and anthracenols from this compound is not extensively documented in readily available literature, analogous compounds like 1,4-difluoro-2,5-dimethoxybenzene (B174104) have been used to create highly substituted naphthol and anthracenol derivatives. researchgate.netresearchgate.net This is achieved through iterative benzyne-furan Diels-Alder reactions. The process involves the in-situ generation of a benzyne (B1209423) intermediate, which then undergoes a [4+2] cycloaddition with a furan. Subsequent acid-catalyzed ring-opening of the resulting oxabenzonorbornadiene adduct yields a substituted naphthol. A second iteration of this sequence can then lead to the formation of a substituted anthracenol. researchgate.net Given the similar electronic properties of the alkoxy substituents and the presence of halogens suitable for benzyne formation, a comparable reaction pathway could potentially be envisioned for this compound.

Synthesis of N-Heteroacenes and Indenofluorene Derivatives

The synthesis of N-heteroacenes and indenofluorene derivatives often relies on the construction of fused aromatic ring systems. Indenofluorenes, which are composed of fused five- and six-membered rings, are of interest for their applications in organic electronics. uoregon.edu The synthesis of indenofluorene derivatives can involve palladium-catalyzed cross-coupling reactions to build the carbon skeleton. While specific examples starting from this compound are not prominent in the literature, its dimethoxy analog, 1,4-dibromo-2,5-dimethoxybenzene, is used in the preparation of polyfluorene derivatives. chemicalbook.com On-surface synthesis has also been employed to create indenofluorene structures, although this has been demonstrated with different starting materials. researchgate.net

Catalysis and Reaction Development

This compound is a valuable substrate in the development of new catalytic reactions, particularly those involving palladium-catalyzed cross-coupling. The two bromine atoms can be sequentially or simultaneously substituted, allowing for the controlled formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions such as the Suzuki-Miyaura and Sonogashira couplings are common methods where aryl halides like this compound are employed. For example, its analog, 1,4-dibromo-2,5-dimethoxybenzene, readily participates in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of conjugated polymers and other functional organic materials. The development of efficient catalytic systems for such transformations is an active area of research.

Future Research Directions and Emerging Opportunities

Exploration of Novel Alkoxy Analogues and Derivatives

A significant area of future research lies in the synthesis and characterization of new analogues of 1,4-Dibromo-2,5-diethoxybenzene with varied alkoxy side chains. The nature of the alkoxy group can profoundly influence the material's solubility, thermal stability, and electronic properties. For instance, replacing the ethoxy groups with longer or branched alkyl chains can enhance solubility in non-polar solvents, a crucial factor for solution-processable organic electronics. chemspider.comresearchgate.net Research into analogues with different alkoxy substituents, such as butoxy or hexyloxy groups, has already demonstrated the potential to create materials with tailored properties for applications in semiconductors and electronics. researchgate.net

Furthermore, the introduction of functional groups into the alkoxy chains could impart novel functionalities. For example, incorporating chiral moieties could lead to materials with interesting chiroptical properties, while the addition of polymerizable groups could facilitate the creation of cross-linked networks with enhanced mechanical robustness. The systematic exploration of a diverse library of alkoxy derivatives will be instrumental in unlocking the full potential of this class of compounds.

Integration into Advanced Hybrid Materials Systems

The integration of this compound and its derivatives into advanced hybrid materials represents a burgeoning field of research. These hybrid systems, which combine organic and inorganic components, can exhibit synergistic properties that surpass those of their individual constituents. One promising avenue is the use of these compounds as linkers in the formation of silsesquioxane (SQ) hybrid oligomers. ohiolink.edu SQs are cage-like silicon-based compounds that offer excellent thermal and photostability, making them ideal building blocks for durable electronic materials. ohiolink.edu By cross-coupling vinyl/phenyl SQs with dibromo-aromatic linkers like 1,4-dibromo-2,5-dimethoxybenzene (B1296824), researchers aim to develop novel materials with potential applications in next-generation electronics. ohiolink.edu

Another area of interest is the incorporation of these molecules into covalent organic frameworks (COFs). COFs are crystalline porous polymers with well-defined structures and tunable properties. By using dibromo-dialkoxybenzenes as building blocks, it is possible to construct COFs with specific pore sizes and functionalities, making them suitable for applications in gas storage, separation, and catalysis. uni-muenchen.de The ability to precisely control the structure and properties of these hybrid materials opens up exciting possibilities for designing materials with tailored performance characteristics.

High-Throughput Screening and Computational Design for Tailored Properties

The vast chemical space offered by the derivatives of this compound necessitates efficient methods for identifying candidates with desired properties. High-throughput screening (HTS) and computational design are powerful tools that can accelerate the discovery and optimization of new materials. nih.gov HTS allows for the rapid testing of large libraries of compounds for specific properties, such as their performance in organic electronic devices or their catalytic activity. nih.gov

In parallel, computational methods, such as density functional theory (DFT), can be used to predict the electronic structure, optical properties, and reactivity of novel derivatives before they are synthesized. osti.gov This in-silico approach can guide synthetic efforts towards the most promising candidates, saving significant time and resources. By combining HTS and computational design, researchers can systematically explore the structure-property relationships within the dibromo-dialkoxybenzene family and design materials with properties tailored for specific applications, from organic light-emitting diodes (OLEDs) to sensors. researchgate.net

Sustainable Synthesis and Green Chemistry Approaches

In recent years, there has been a growing emphasis on developing sustainable and environmentally friendly chemical processes. The synthesis of this compound and its analogues is no exception. Traditional bromination methods often rely on hazardous reagents like liquid bromine and halogenated solvents. chemspider.com Future research will increasingly focus on developing greener synthetic routes that minimize waste and avoid the use of toxic substances.

One promising approach is the use of solid-state, solventless reactions. chemspider.comresearchgate.net For example, the dibromination of 1,4-dimethoxybenzene (B90301) can be achieved by grinding the starting material with sodium bromide and an oxidizing agent in a mortar and pestle, eliminating the need for a solvent. chemspider.com This method is not only more environmentally friendly but can also be more efficient and time-saving. researchgate.net

Another area of focus is the development of catalytic methods for bromination that use milder and more selective reagents. Direct arylation polymerization (DAP) is another green chemistry technique being explored for the synthesis of polymers from dibromo-aromatic compounds, offering a more sustainable alternative to traditional cross-coupling reactions. mdpi.com The adoption of these green chemistry principles will be crucial for the environmentally responsible production of this important class of chemical compounds.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield | Conditions | Reference |

|---|---|---|---|

| Radical bromination | 50–80% | NBS, CCl, reflux | |

| Electrophilic lithium | 86% | -BuLi, EtO, -78°C |

Advanced: How can crystallographic data resolve contradictions in structural assignments for derivatives of this compound?

X-ray crystallography remains the gold standard for unambiguous structural confirmation. For instance, monoclinic symmetry was confirmed for a related compound (CHBrO) with lattice parameters Å, Å, Å, and . Discrepancies in NMR or mass spectrometry data (e.g., unexpected peaks due to isotopic bromine patterns) can be resolved by refining atomic coordinates via SHELXL .

Q. Key Workflow :

Data collection : High-resolution () datasets reduce thermal displacement errors.

Twinned crystal analysis : Use SHELXD for phase determination in cases of pseudo-merohedral twinning .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- -NMR : Aromatic protons appear as doublets (δ 7.2–7.8 ppm) with coupling constants Hz, confirming para-substitution .

- FT-IR : Stretching vibrations at 1240 cm (C-O) and 560 cm (C-Br) validate alkoxy and bromine groups .

- GC-MS : Molecular ion peaks at 344 (M) and isotopic patterns (1:2:1 for Br) confirm stoichiometry .

Advanced: How does the electronic structure of this compound influence its phosphorescence in crystal engineering?

The heavy atom effect from bromine enhances spin-orbit coupling, enabling room-temperature phosphorescence (RTP) in crystalline states. For analogous dibromo compounds, Bolton et al. demonstrated that crystal packing (e.g., -stacking distances < 3.5 Å) stabilizes triplet excitons, achieving quantum yields up to 55% .

Q. Design Strategy :

- Substituent engineering : Alkoxy groups (e.g., ethoxy) reduce aggregation-caused quenching.

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Br···H contacts) to optimize packing .

Basic: What safety protocols are essential when handling this compound?

- Hazard codes : H315 (skin irritation), H319 (eye damage), and H335 (respiratory irritation) necessitate PPE (gloves, goggles) .

- Ventilation : Use fume hoods to mitigate vapor exposure (predicted boiling point > 400°C) .

- Spill management : Neutralize with activated carbon and dispose via hazardous waste channels .

Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict activation energies for Suzuki-Miyaura couplings . For example:

- Bromine substituents : Lower (≈15 kcal/mol) compared to chloro analogs due to better leaving-group ability.

- Solvent effects : Simulated polar solvents (e.g., THF) stabilize transition states by 2–3 kcal/mol .

Q. Table 2: Calculated Reactivity Parameters

| Reaction | (kcal/mol) | Solvent Effect |

|---|---|---|

| Suzuki (Br vs. Cl) | 15 vs. 18 | THF > toluene |

| Ullmann (Cu-catalyzed) | 22 | DMF preferred |

Advanced: What strategies address dimorphism in crystalline derivatives of this compound?

Dimorphism (e.g., monoclinic vs. orthorhombic phases) arises from competing intermolecular forces. Slow evaporation of chloroform solutions yields thermodynamically stable forms, while rapid cooling favors kinetic polymorphs . Characterization via:

- DSC : Identifies phase transitions (∆H ≈ 5–10 kJ/mol).

- PXRD : Rietveld refinement distinguishes lattice parameters (< 0.5% error) .

Basic: How do alkoxy chain lengths (e.g., ethoxy vs. hexyloxy) impact the solubility of this compound derivatives?

Longer chains (e.g., hexyloxy) enhance solubility in nonpolar solvents (log increases by 1.5–2.0 units) . For example:

- Ethoxy derivative : Soluble in acetone (50 mg/mL).

- Hexyloxy analog : Soluble in hexane (120 mg/mL) .

Advanced: Can this compound serve as a precursor for blue-emitting polymers in OLEDs?

Yes. Stille coupling with thiophene boronic esters produces conjugated polymers with ≈ 450 nm (CIE coordinates x=0.16, y=0.07). Device efficiency correlates with:

- End-group purity : HPLC >99% minimizes trap states.

- Molecular weight : > 20 kDa enhances charge mobility .

Advanced: How do isotopic labeling studies (e.g., 13C^{13}C13C) clarify degradation pathways of this compound under UV light?

Isotopic tracing reveals:

- Debromination : -labeled C-Br bonds cleave first ( ≈ 2 h under 365 nm).

- Oxidative pathways : -labeling shows ethoxy groups convert to carbonyls (FT-IR 1700 cm) .

Method : Accelerated aging tests with LC-MS/MS monitoring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.